molecular formula C7H3ClF2O B1303778 2-Chloro-3,6-difluorobenzaldehyde CAS No. 261762-39-4

2-Chloro-3,6-difluorobenzaldehyde

Cat. No. B1303778
M. Wt: 176.55 g/mol
InChI Key: KPYBGKSDBNMHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,6-difluorobenzaldehyde is a compound that is structurally related to various benzaldehydes which have been the subject of research due to their potential applications in different fields, including as intermediates in the synthesis of herbicides and pharmaceuticals. Although the specific compound 2-Chloro-3,6-difluorobenzaldehyde is not directly mentioned in the provided papers, the studies do involve similar halogenated benzaldehydes and their reactions, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and reagents. For instance, a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was synthesized through oxidation and subsequent hydrolysis, achieving a total yield of 71.6% . Another synthesis approach for 2,6-difluorobenzaldehyde involved the reaction of 2,6-dichlorobenzaldehyde with KF in tetramethylene sulfoxide, followed by purification to achieve a yield of 61.2% and a high purity of 98.1% . These methods highlight the importance of optimizing reaction conditions to improve yields and purity in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms which can significantly influence the reactivity and interactions of the molecule. For example, the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene forms adducts with benzaldehyde, indicating the potential for halogenated benzaldehydes to participate in coordination chemistry . The molecular structure, particularly the positioning of halogen atoms, can also affect the formation of supramolecular structures through intermolecular interactions, as seen in the crystal structure of the adduct formed with benzaldehyde .

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including cyclocondensation and oxidation. The reaction of different dihalobenzaldehydes with ethyl cyanoacetate and thiourea in the presence of potassium carbonate leads to the formation of dihydro-2-thiouracil derivatives, which can be further dehydrogenated or oxidized to yield thiouracils . These reactions demonstrate the reactivity of halogenated benzaldehydes in the presence of nucleophiles and oxidizing agents, which is relevant for the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the presence of halogen substituents. These substituents can affect the compound's boiling point, solubility, and stability. For example, the stability of the synthesized dihydro-2-thiouracil derivatives from dihalobenzaldehydes was noted to be high, even at elevated temperatures, indicating resistance to atmospheric oxidation . The specific physical and chemical properties of 2-Chloro-3,6-difluorobenzaldehyde would likely be similar to those of related compounds, with the halogens imparting a degree of reactivity and influencing the compound's behavior in chemical reactions.

Scientific Research Applications

  • Base-Catalyzed Cyclocondensation Reactions : Al-Omar et al. (2010) found that 2-Chloro-3,6-difluorobenzaldehyde, among other halobenzaldehydes, can be used in base-catalyzed cyclocondensation reactions to yield derivatives resistant to atmospheric oxidation. These derivatives can be further processed to produce different compounds through dehydrogenation or oxidation processes (Al-Omar, M., Al-Obaid, A. M., El‐Brollosy, N. R., & El-Emam, A., 2010).

  • Synthesis Methods : Wang Ya-lou (2004) optimized a synthetic procedure for producing 2,6-Difluorobenzaldehyde, a closely related compound, which highlights the chemical's potential for efficient and high-yield synthesis (Wang Ya-lou, 2004).

  • Chromatographic Analyses : Korhonen and Knuutinen (1984) studied the chromatographic separation of chlorinated benzaldehydes, including isomers similar to 2-Chloro-3,6-difluorobenzaldehyde. This research offers insights into analytical methodologies for similar compounds (Korhonen, I., & Knuutinen, J., 1984).

  • Preparation of Derivative Compounds : Daniewski et al. (2002) described methods to prepare compounds like 2-chloro-6-methylbenzoic acid, using intermediates such as 2-chloro-6-fluorobenzaldehyde, highlighting the utility of halobenzaldehydes in organic synthesis (Daniewski, A., Liu, Wen, Püntener, Kurt, & Scalone, M., 2002).

  • UV-Vis Spectra Analysis : Kumar et al. (2015) investigated the UV-visible spectra of a compound closely related to 2-Chloro-3,6-difluorobenzaldehyde, providing insights into the photophysical properties of such compounds (Kumar, Sarvendra, Kumar, R., Teotia, J., & Yadav, M., 2015).

  • Treatment of Manufacturing Wastewater : Xiaohong and Hangzhou Ltd. (2009) studied the treatment of wastewater from the manufacturing of similar compounds, using macroporous resin for absorption, which indicates the environmental considerations in the production of such chemicals (Xiaohong, L., & Ltd Hangzhou, 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-chloro-3,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBGKSDBNMHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378508
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorobenzaldehyde

CAS RN

261762-39-4
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,6-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,6-difluorobenzaldehyde
Reactant of Route 4
2-Chloro-3,6-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-3,6-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-3,6-difluorobenzaldehyde

Citations

For This Compound
2
Citations
CS Hiremath, J Tonannavar - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
Fourier-transform, laser Raman (3500–50cm −1 ) and infrared (IR) (4000–400cm −1 ) spectral measurements have been made for solid samples of 2-chloro-3,6-difluoro-, 3-chloro-2,6-…
Number of citations: 7 www.sciencedirect.com
HM Abdallah - 2010 - rave.ohiolink.edu
Quinolyl-valyl-O-methylaspartyl-[2, 6-difluorophenoxy]-methyl ketone (Q-VD-OPh) is a next generation broad spectrum caspase inhibitor, the effectiveness and reduced toxicity of which …
Number of citations: 4 rave.ohiolink.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.